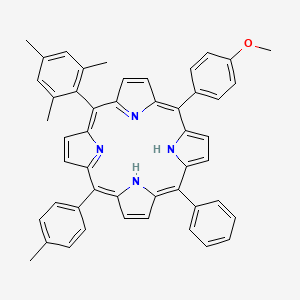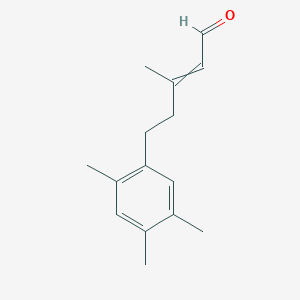
3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal is an organic compound with the molecular formula C15H20O It is a member of the aldehyde family and is characterized by its unique structure, which includes a pent-2-enal backbone substituted with methyl groups and a trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal typically involves the aldol condensation reaction. This reaction is carried out between 2,4,5-trimethylbenzaldehyde and 3-methylbutanal in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the trimethylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: 3-Methyl-5-(2,4,5-trimethylphenyl)pentanoic acid.
Reduction: 3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-en-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal
- 3-Methyl-5-(2,3,4-trimethylphenyl)pent-2-enal
- 3-Methyl-5-(2,5,6-trimethylphenyl)pent-2-enal
Uniqueness
3-Methyl-5-(2,4,5-trimethylphenyl)pent-2-enal is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
Propiedades
Número CAS |
832713-02-7 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
3-methyl-5-(2,4,5-trimethylphenyl)pent-2-enal |
InChI |
InChI=1S/C15H20O/c1-11(7-8-16)5-6-15-10-13(3)12(2)9-14(15)4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
BAXQHOOVQPJLHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)CCC(=CC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



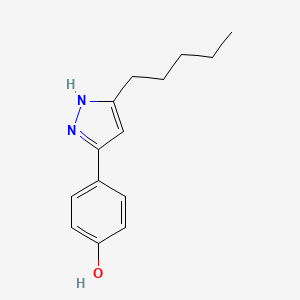
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)


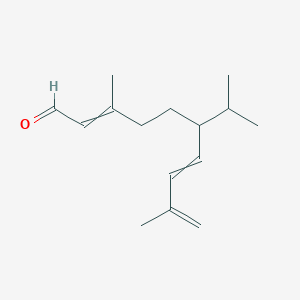
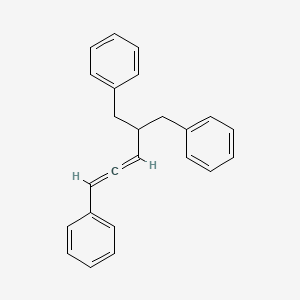
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
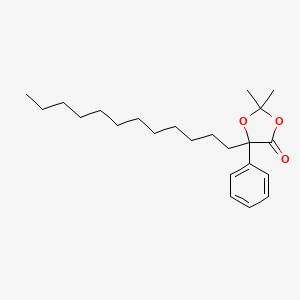

![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
